5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a phenyl group, and a benzyloxycarbonyl-protected beta-alanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through selective oxidation and hydroxylation reactions.
Attachment of the Benzyloxycarbonyl-Protected Beta-Alanine: The final step involves the coupling of the chromen-4-one derivative with benzyloxycarbonyl-protected beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Hydrolysis: Removal of the benzyloxycarbonyl group to yield the free amine.
Scientific Research Applications
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [ (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
- 2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-allopyranoside
Uniqueness
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl-protected beta-alanine moiety differentiates it from other chromen-4-one derivatives, potentially enhancing its stability and bioavailability.
Properties
Molecular Formula |
C26H21NO7 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C26H21NO7/c28-20-13-19(14-23-25(20)21(29)15-22(34-23)18-9-5-2-6-10-18)33-24(30)11-12-27-26(31)32-16-17-7-3-1-4-8-17/h1-10,13-15,28H,11-12,16H2,(H,27,31) |
InChI Key |
WBIZZCXCYFHMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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